Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate
CAS No.:
Cat. No.: VC14663959
Molecular Formula: C12H14F3N3O4
Molecular Weight: 321.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14F3N3O4 |
|---|---|
| Molecular Weight | 321.25 g/mol |
| IUPAC Name | ethyl 3-(5-cyclopropyl-3-nitropyrazol-1-yl)-4,4,4-trifluorobutanoate |
| Standard InChI | InChI=1S/C12H14F3N3O4/c1-2-22-11(19)6-9(12(13,14)15)17-8(7-3-4-7)5-10(16-17)18(20)21/h5,7,9H,2-4,6H2,1H3 |
| Standard InChI Key | UFNCBAWXUORGLQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)[N+](=O)[O-])C2CC2 |
Introduction
Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate is a synthetic organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic rings containing two nitrogen atoms. This compound is characterized by its unique structural features, including a cyclopropyl group, a nitro group on the pyrazole ring, and a trifluorobutanoate moiety. These features contribute to its potential applications in medicinal chemistry and materials science.
Synthesis and Mechanism
The synthesis of Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate typically involves the reaction of a pyrazole derivative with a suitable trifluorobutanoate precursor. The mechanism may involve nucleophilic substitution reactions, where the pyrazole nitrogen acts as a nucleophile attacking an electrophilic carbon center in the trifluorobutanoate moiety.
Applications and Research Findings
Ethyl 3-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)-4,4,4-trifluorobutanoate has potential applications in medicinal chemistry due to its unique structural features. Pyrazoles are known for their biological activities, including antimicrobial and anticancer properties . The presence of a nitro group and a trifluorobutanoate moiety may enhance its reactivity and interaction with biological targets, making it a valuable compound for further research.
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